3-bromo-N'-cyclohexylidenebenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-N’-cyclohexylidenebenzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and cyclohexanone . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-bromo-N’-cyclohexylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
3-bromo-N’-cyclohexylidenebenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to alterations in their structure and function . These interactions can disrupt cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-bromo-N’-cyclohexylidenebenzohydrazide can be compared with other hydrazone derivatives such as:
3-bromo-N’-methoxybenzylidenebenzohydrazide: This compound has a methoxy group instead of a cyclohexylidene group, which can lead to different chemical and biological properties.
N’-methoxybenzylidenebenzohydrazide: Lacks the bromine atom, which can affect its reactivity and biological activity.
3,4-methylenedioxybenzohydrazide:
Properties
IUPAC Name |
3-bromo-N-(cyclohexylideneamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAJKFLPXJVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Br)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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